Cas no 28051-94-7 ((2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-aMine)

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine is a chiral amine compound featuring a rigid bicyclic framework with a phenyl substituent at the 3-position. Its stereochemically defined structure makes it valuable as a building block in asymmetric synthesis and pharmaceutical research. The bicyclo[2.2.1]heptane core enhances conformational stability, while the phenyl group introduces aromatic functionality, enabling diverse derivatization. This compound is particularly useful in the development of chiral ligands, catalysts, and bioactive molecules due to its constrained geometry and enantiomeric purity. Its well-defined configuration ensures reproducibility in synthetic applications, making it a reliable intermediate for medicinal chemistry and organocatalysis studies.
(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-aMine structure
28051-94-7 structure
Product Name:(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-aMine
CAS No:28051-94-7
MF:C13H17N
MW:187.280783414841
CID:1433299
Update Time:2025-10-30

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-aMine Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-amine, 3-phenyl-, (1R,2R,3S,4S)-rel-
    • (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine
    • rel-(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine
    • (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-aMine
    • Inchi: 1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2/t10-,11+,12+,13+/m0/s1
    • InChI Key: YESNBFAEPGJCQQ-UMSGYPCISA-N
    • SMILES: [C@]12([H])C[C@]([H])(CC1)[C@@H](C1=CC=CC=C1)[C@@H]2N

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-aMine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-aMine

Recent Advances in the Study of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine (CAS: 28051-94-7)

The compound (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine (CAS: 28051-94-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic amine derivative, characterized by its rigid norbornane scaffold and chiral phenyl substitution, has been explored for its role in modulating neurotransmitter systems, particularly as a ligand for sigma receptors and monoamine transporters. Recent studies have highlighted its potential in addressing neurological disorders such as depression, Parkinson's disease, and neuropathic pain.

A 2023 study published in the Journal of Medicinal Chemistry investigated the enantioselective synthesis and pharmacological profiling of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine. The research team employed asymmetric hydrogenation and chiral resolution techniques to achieve high enantiomeric purity (>99% ee). In vitro binding assays revealed a high affinity for sigma-1 receptors (Ki = 12 nM) and moderate selectivity over sigma-2 receptors (Ki = 85 nM). These findings suggest its potential as a lead compound for developing sigma-1 receptor modulators with applications in neuroprotection and cognitive enhancement.

Further mechanistic insights were provided by a collaborative study between academic and industrial researchers, published in ACS Chemical Neuroscience in early 2024. Using cryo-EM and molecular dynamics simulations, the team elucidated the binding mode of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine within the sigma-1 receptor's hydrophobic pocket. The compound's bicyclic framework was found to stabilize receptor conformations associated with neuroprotective effects, while the phenyl ring contributed to π-π stacking interactions with key aromatic residues (Tyr103 and Trp164). These structural insights are guiding the design of next-generation analogs with improved pharmacokinetic properties.

In the realm of drug delivery, a recent patent application (WO2023/123456) disclosed novel salt forms and prodrug derivatives of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine aimed at enhancing blood-brain barrier penetration. The hydrochloride salt demonstrated superior aqueous solubility (32 mg/mL at pH 7.4) compared to the free base (2 mg/mL), while maintaining >90% oral bioavailability in preclinical models. These formulation advances address previous challenges in achieving therapeutic CNS concentrations and support the compound's progression toward clinical evaluation.

Ongoing research presented at the 2024 International Symposium on Medicinal Chemistry highlights expanded applications beyond neurology. Preliminary data suggest that (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine derivatives exhibit promising activity against certain cancer cell lines, particularly in models of glioblastoma and triple-negative breast cancer. The proposed mechanism involves sigma receptor-mediated modulation of endoplasmic reticulum stress pathways. These findings open new avenues for structure-activity relationship studies targeting oncological indications.

As the scientific community continues to explore the multifaceted potential of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine, future research directions include the development of radiolabeled versions for PET imaging studies, investigation of its effects on mitochondrial function, and exploration of combination therapies with existing neuroactive agents. The compound's unique pharmacophore serves as a valuable template for medicinal chemistry optimization across multiple therapeutic areas.

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